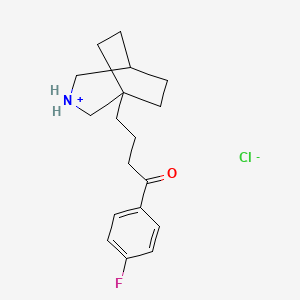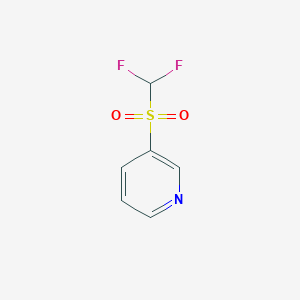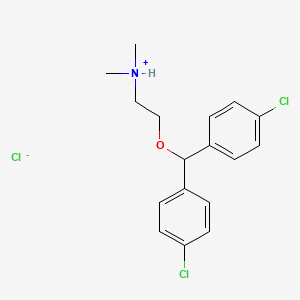
(N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinato)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinato]copper typically involves the reaction of copper salts with N-(carboxymethyl)-N-(2-hydroxyethyl)glycine under controlled conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinato]copper undergoes various chemical reactions, including:
Reduction: It can also be reduced, typically using reducing agents like hydrazine.
Substitution: The ligand in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrazine and sodium borohydride are frequently used.
Substitution: Ligand exchange reactions often involve other chelating agents or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state copper complexes, while reduction typically results in lower oxidation state complexes .
Scientific Research Applications
[N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinato]copper has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which [N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinato]copper exerts its effects involves its ability to coordinate with various substrates and catalyze reactions. The copper ion in the complex acts as a Lewis acid, facilitating the formation and breaking of chemical bonds . This coordination ability is crucial in its catalytic and biological activities .
Comparison with Similar Compounds
Similar Compounds
N-(Carboxymethyl)arginine: Another compound with a similar structure but different metal center.
N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinato]zinc: A zinc analog of the copper complex.
Uniqueness
[N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinato]copper is unique due to its specific coordination chemistry and the properties imparted by the copper ion. Its ability to participate in redox reactions and its catalytic efficiency make it distinct from similar compounds .
Properties
CAS No. |
13601-75-7 |
|---|---|
Molecular Formula |
C6H9CuNO5 |
Molecular Weight |
238.69 g/mol |
IUPAC Name |
copper;2-[carboxylatomethyl(2-hydroxyethyl)amino]acetate |
InChI |
InChI=1S/C6H11NO5.Cu/c8-2-1-7(3-5(9)10)4-6(11)12;/h8H,1-4H2,(H,9,10)(H,11,12);/q;+2/p-2 |
InChI Key |
OVPVOEDKWMPWMB-UHFFFAOYSA-L |
Canonical SMILES |
C(CO)N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Benzyloxy)-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B15341813.png)
![2-[2-(3-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B15341816.png)
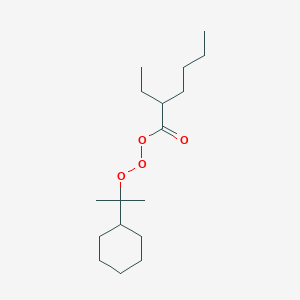

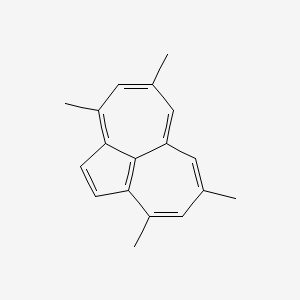
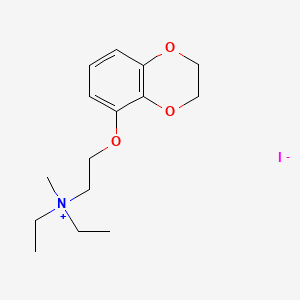
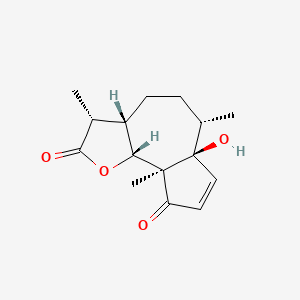


![N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide](/img/structure/B15341852.png)
